molecular formula C8H6F6N2S B14037859 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14037859
M. Wt: 276.20 g/mol
InChI Key: CPZHHLNOWLGMGD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under specific conditions, such as visible-light-promoted reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.

Biological Activity

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its enzyme inhibition properties, antimicrobial effects, and structure-activity relationships (SAR).

  • Molecular Formula : C10H8F6N2S
  • Molecular Weight : 292.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in neurotransmission. Studies have shown that hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide demonstrate moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
    • The structure-activity relationship indicates that modifications to the hydrazone scaffold can enhance potency against these enzymes, suggesting a pathway for developing new cholinesterase inhibitors.
  • Antimicrobial Activity :
    • Compounds based on the trifluoromethyl group have been evaluated for their antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria as well as mycobacteria .
    • The hydrazone derivatives have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µM, indicating their potential as anti-tubercular agents .

Case Study 1: Cholinesterase Inhibition

A study investigated the inhibition of AChE and BuChE by various hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide. The results indicated that certain derivatives exhibited stronger inhibition than the clinically used drug rivastigmine, highlighting their potential therapeutic applications in treating neurodegenerative diseases.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine3050
Derivative A2560
Derivative B4070

Case Study 2: Antimicrobial Activity

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide were tested against a panel of bacterial strains. The findings revealed significant antibacterial activity, particularly against resistant strains.

Bacterial StrainMIC (µM)
Staphylococcus aureus200
Escherichia coli150
Mycobacterium tuberculosis125

Structure-Activity Relationships (SAR)

The SAR analysis of hydrazones indicates that:

  • The presence of trifluoromethyl groups enhances lipophilicity and improves interaction with biological targets.
  • Modifications in the alkyl chain length can affect enzyme inhibition potency and selectivity.
  • The dual inhibition mechanism observed in some compounds suggests potential for developing multi-target drugs.

Properties

Molecular Formula

C8H6F6N2S

Molecular Weight

276.20 g/mol

IUPAC Name

[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S/c9-7(10,11)5-2-1-4(16-15)3-6(5)17-8(12,13)14/h1-3,16H,15H2

InChI Key

CPZHHLNOWLGMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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